

An In-depth Technical Guide to Fmoc-Trp-OSu: Chemical Properties and Structure

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Compound of Interest

Compound Name: *Fmoc-Trp-OSu*

Cat. No.: *B613390*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N- α -(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (**Fmoc-Trp-OSu**). This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tryptophan residues into peptide chains.

Core Chemical Properties

Fmoc-Trp-OSu is a white to off-white crystalline solid. Below is a summary of its key chemical and physical properties.

Property	Value
Molecular Formula	C ₃₀ H ₂₅ N ₃ O ₆ [1]
Molecular Weight	523.52 g/mol [1]
CAS Number	84771-20-0[1]
Appearance	White to faint beige powder/crystal
Melting Point	While a specific melting point for Fmoc-Trp-OSu is not readily available, the related compound Fmoc-OSu has a melting point of 150-153 °C.
Solubility	Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] The solubility of the related Fmoc-OSu in DMSO is approximately 20 mg/mL and in DMF is approximately 25 mg/mL. [2][3]
Storage	Store at 2–8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.[2]

Chemical Structure

Fmoc-Trp-OSu consists of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain during SPPS.

Chemical Structure of Fmoc-Trp-OSu

Fmoc Group

Tryptophan Side Chain (Indole)

N-Hydroxysuccinimide Ester

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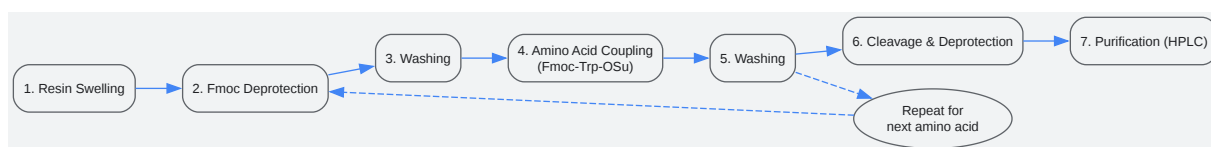
Caption: 2D structure of **Fmoc-Trp-OSu** highlighting the key functional groups.

Experimental Protocols

Fmoc-Trp-OSu is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a tryptophan residue using this reagent.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

1. Resin Preparation and Swelling:

- Start with a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.
- Swell the resin in an appropriate solvent, typically DMF, for at least 1 hour to allow for increased accessibility of the reactive sites.^[5]

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

- Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[\[6\]](#)
- This step exposes the free amine for the subsequent coupling reaction.

3. Washing:

- After deprotection, thoroughly wash the resin to remove residual piperidine and byproducts.
- Typically, wash with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) or isopropanol (IPA) and then DMF again.[\[7\]](#)

4. **Fmoc-Trp-OSu** Coupling:

- Dissolve **Fmoc-Trp-OSu** (typically 1.5-3 equivalents relative to the resin substitution) in a minimal amount of DMF.
- Add the dissolved **Fmoc-Trp-OSu** to the deprotected resin.
- The coupling reaction is often facilitated by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the protonated amine.
- Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
- The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[\[7\]](#)

5. Post-Coupling Washing:

- Wash the resin extensively with DMF to remove any unreacted **Fmoc-Trp-OSu** and other reagents.

6. Repetition for Peptide Elongation:

- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Final Deprotection:

- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
- This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like tryptophan.[8]

8. Peptide Purification:

- Following cleavage, precipitate the crude peptide in cold diethyl ether.
- Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]
- A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[8]

9. Analysis:

- Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[10][11][12][13][14]

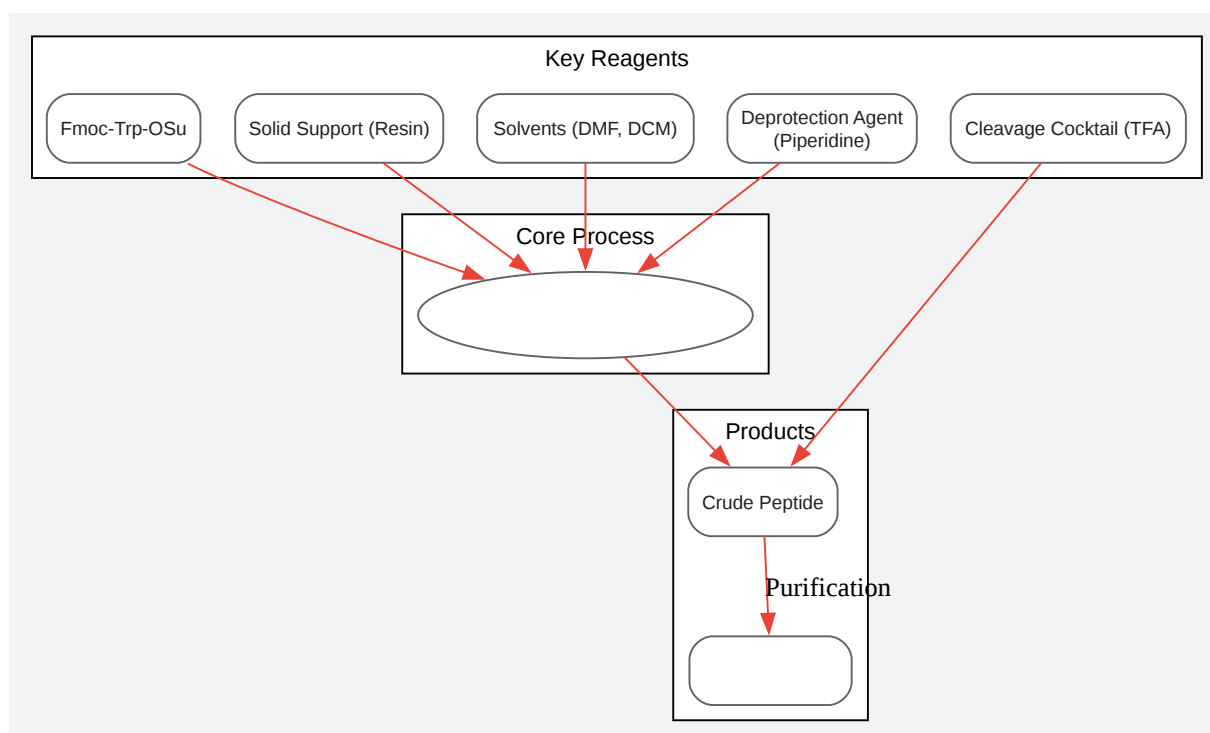
Signaling Pathways and Biological Relevance

Fmoc-Trp-OSu itself is not biologically active and does not directly participate in signaling pathways. Its significance lies in its role as a key reagent for the synthesis of tryptophan-containing peptides. Tryptophan residues within peptides are often crucial for their biological function, including:

- **Receptor Binding:** The indole side chain of tryptophan can engage in hydrophobic and π - π stacking interactions, which are critical for the binding of peptide ligands to their receptors.
- **Protein-Protein Interactions:** Tryptophan residues at the interface of protein complexes can be key determinants of binding affinity and specificity.
- **Fluorescence Probes:** The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe for studying peptide conformation and binding.

The use of **Fmoc-Trp-OSu** enables the precise incorporation of tryptophan into synthetic peptides, facilitating research into the biological roles of these peptides and the development of novel peptide-based therapeutics.

Logical Relationship of SPPS Components



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